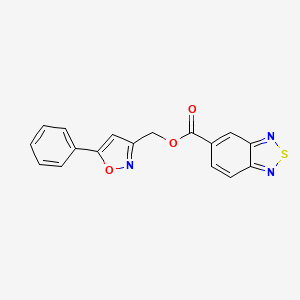![molecular formula C19H16N4O2 B6581793 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide CAS No. 1208868-82-9](/img/structure/B6581793.png)
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide, also known as OXD-Indole-3-Carboxamide (OXD-ICA) is an indole-based amide derivative, which is a novel synthetic compound with potential therapeutic applications. OXD-ICA has been studied in the context of its potential use in the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammation. OXD-ICA has been found to possess a number of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
科学研究应用
OXD-ICA has been studied in a variety of scientific research applications. It has been used in the study of inflammation, cancer, and neurodegenerative diseases. Studies have shown that OXD-ICA has anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been used in the study of cell signaling pathways, such as the NF-κB pathway. In addition, OXD-ICA has been used to study the effects of oxidative stress on cells.
作用机制
The exact mechanism of action of OXD-ICA is not yet fully understood. However, it is believed to act by inhibiting the activity of the NF-κB pathway. This pathway is involved in the regulation of inflammation, cell growth, and cell death. OXD-ICA is also thought to act by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
OXD-ICA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation, cell growth, and cell death. OXD-ICA has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, OXD-ICA has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects.
实验室实验的优点和局限性
The use of OXD-ICA in laboratory experiments has a number of advantages and limitations. One of the main advantages of using OXD-ICA is that it is relatively easy to synthesize and is relatively stable in solution. However, it is important to note that OXD-ICA is a relatively new compound and there is still much to be learned about its effects and mechanisms of action. In addition, the use of OXD-ICA in laboratory experiments may be limited by its instability in solution and its tendency to form aggregates.
未来方向
There are a number of potential future directions for the use of OXD-ICA in scientific research. One potential direction is to further study the effects of OXD-ICA on cell signaling pathways, such as the NF-κB pathway. In addition, further research could be conducted to better understand the mechanism of action of OXD-ICA and its effects on inflammation, cell growth, and cell death. Another potential direction is to study the effects of OXD-ICA on oxidative stress and its potential use in the treatment of diseases related to oxidative stress. Finally, further research could be conducted to explore the potential therapeutic applications of OXD-ICA in the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammation.
合成方法
OXD-ICA can be synthesized using a variety of methods. For example, it can be synthesized from the reaction of 2,5-dimethylphenol and 1,3,4-oxadiazole in the presence of anhydrous sodium acetate and acetic acid. The reaction is carried out at room temperature and the product is isolated by column chromatography. Alternatively, OXD-ICA can be synthesized from the reaction of 2,5-dimethylphenol and 1,3,4-oxadiazole in the presence of acetic anhydride and acetic acid.
属性
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-11-7-8-12(2)14(9-11)18-22-23-19(25-18)21-17(24)15-10-20-16-6-4-3-5-13(15)16/h3-10,20H,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEMVOJWOMRODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxopyrrolidine-2-carboxamide](/img/structure/B6581716.png)
![N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B6581718.png)
![N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6581726.png)
![N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6581739.png)

![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6581756.png)
![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate](/img/structure/B6581758.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetate](/img/structure/B6581771.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B6581776.png)
![2-(3-{[(1-methylpiperidin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B6581784.png)
![2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine](/img/structure/B6581788.png)
![2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B6581805.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6581822.png)
![N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6581830.png)